N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(3,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N5OS2 and its molecular weight is 413.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds : Studies have detailed the synthesis of various novel compounds related to the chemical structure of interest. For instance, Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).
Biological Evaluation of Antimicrobial Nano‐Materials : Mokhtari and Pourabdollah (2013) explored N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and Candida species, demonstrating the potential biomedical applications of these compounds (Mokhtari & Pourabdollah, 2013).
Development of Heterocycles for Antimicrobial Activity : Bondock et al. (2008) worked on the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, which is relevant to the chemical structure (Bondock, Rabie, Etman, & Fadda, 2008).
Exploration of Novel Thiazole Derivatives : The research by Tamer and Qassir (2019) involved the synthesis of acetylenic derivatives of a substituted 1, 3, 4-thiadiazole as antibacterial agents, highlighting the significance of thiazole derivatives in medicinal chemistry (Tamer & Qassir, 2019).
Discovery of Clinical Candidate Inhibitors : Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which relates to the structural class of the chemical (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS2/c1-13-6-7-15(10-14(13)2)23-16(26)11-27-19-17-18(21-12-22-19)24-20(28-17)25-8-4-3-5-9-25/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJWZYCSYISEMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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